molecular formula C16H10BrN3 B12830580 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole

6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole

Cat. No.: B12830580
M. Wt: 324.17 g/mol
InChI Key: ZTFSNMDWUSQOQT-UHFFFAOYSA-N
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Description

6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole is a brominated heterocyclic aromatic amine (HAA) featuring a pyridoindole core substituted with a bromine atom at position 6 and a pyridin-2-yl group at position 9. Pyridoindoles are of significant interest due to their roles as environmental carcinogens (e.g., HAAs in cooked foods) and their applications in organic electronics .

Properties

Molecular Formula

C16H10BrN3

Molecular Weight

324.17 g/mol

IUPAC Name

6-bromo-9-pyridin-2-ylpyrido[2,3-b]indole

InChI

InChI=1S/C16H10BrN3/c17-11-6-7-14-13(10-11)12-4-3-9-19-16(12)20(14)15-5-1-2-8-18-15/h1-10H

InChI Key

ZTFSNMDWUSQOQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C3=C(C=C(C=C3)Br)C4=C2N=CC=C4

Origin of Product

United States

Preparation Methods

Bromination of 9H-pyrido[2,3-b]indole

A common initial step is the selective bromination of the parent 9H-pyrido[2,3-b]indole at the 6-position. This is typically achieved by electrophilic aromatic substitution using brominating agents under controlled conditions to avoid polybromination or substitution at undesired positions.

  • Reagents: Bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetic acid.
  • Conditions: Mild temperatures to maintain regioselectivity.
  • Outcome: Formation of 6-bromo-9H-pyrido[2,3-b]indole as a key intermediate.

Introduction of the Pyridin-2-yl Group at the 9-Position

The 9-position substitution with a pyridin-2-yl group is commonly achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, using the 6-bromo intermediate.

  • Catalysts: Pd2(dba)3 or Pd(PPh3)4 with appropriate ligands like BINAP.
  • Bases: Cs2CO3, K3PO4, or t-BuOK.
  • Solvents: Toluene, dimethylformamide (DMF), or tert-butanol.
  • Temperature: Typically 90–110 °C.
  • Procedure: The 6-bromo-9H-pyrido[2,3-b]indole is reacted with 2-pyridylboronic acid or 2-aminopyridine derivatives under Pd catalysis to form the 9-(pyridin-2-yl) substituted product.

Detailed Synthetic Protocols and Optimization

One-Pot Synthesis via Cyclization and Functionalization

A notable method involves a one-pot synthesis starting from oxindole derivatives and chalcones with ammonium acetate and catalytic potassium tert-butoxide under solvent-free conditions. This method yields pyrido[2,3-b]indole derivatives efficiently, which can then be brominated and further functionalized.

  • Step 1: Mix oxindole and chalcone, add catalytic t-BuOK, stir at 150 °C for 5 min.
  • Step 2: Add excess ammonium acetate, stir at 200 °C for 30 min.
  • Yield: 82–90% for 2,4-diaryl-9H-pyrido[2,3-b]indoles.

Pd-Catalyzed Cross-Coupling for Pyridin-2-yl Substitution

Parameter Details
Pd Source Pd2(dba)3 (1.0 mol %)
Ligand BINAP (0.25–1.5 mol %)
Base Cs2CO3, K3PO4, or t-BuOK
Solvent Toluene or tert-butanol
Temperature 90–110 °C
Reaction Time 8–24 hours
Purification Silica gel column chromatography
  • Mechanism: Oxidative addition of Pd(0) to the C–Br bond, transmetallation with pyridin-2-yl boronic acid, and reductive elimination to form the C–C bond at the 9-position.

Dehydrative Transformation from Spirooxindoles

An alternative route involves the synthesis of pyrido[2,3-b]indoles via dehydrative transformation of spirooxindoles using phosphoryl chloride (POCl3) or phosphoryl bromide (POBr3).

Entry Dehydrating Agent (equiv) Temp (°C) Time (h) Yield (%)
1 POCl3 (20) 105 20 79
2 POCl3 (10) 90 24 86
3 POCl3 (5) 90 24 86
4 POBr3 (5) 90 24 84
  • Notes: Lowering temperature and reagent equivalents improved yield; other dehydrating agents like PCl5, SOCl2, PPA, or P2O5 were ineffective.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) References
Bromination of 9H-pyridoindole Bromine or NBS, mild conditions Selective halogenation Moderate to High
Pd-Catalyzed Cross-Coupling Pd2(dba)3, BINAP, Cs2CO3, toluene, 90–110 °C Efficient C–C bond formation High
One-Pot Cyclization Oxindole, chalcone, NH4OAc, t-BuOK, 150–200 °C Solvent-free, rapid synthesis 82–90
Dehydrative Transformation Spirooxindole, POCl3 or POBr3, 90 °C, 24 h High yield, novel route 79–86

Research Findings and Mechanistic Insights

  • The bromine atom at the 6-position is crucial for subsequent functionalization, enabling nucleophilic substitution or cross-coupling reactions.
  • Pd-catalyzed cross-coupling is the most versatile and widely used method for introducing the pyridin-2-yl group at the 9-position.
  • One-pot and dehydrative methods offer streamlined synthesis with good yields and fewer purification steps.
  • Mechanistic studies indicate that the palladium catalyst facilitates oxidative addition and reductive elimination steps critical for coupling efficiency.
  • The choice of base, ligand, and solvent significantly affects the reaction outcome and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions to introduce the pyridin-2-yl group.

    Nucleophiles: Employed in substitution reactions to replace the bromine atom.

    Oxidizing and Reducing Agents: Utilized in redox reactions.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole exhibits promising anticancer properties. Preliminary studies have shown that this compound can induce cytotoxic effects against various cancer cell lines, including breast, colon, and pancreatic cancers. For instance, it has been reported to have IC50 values as low as 80 nM against certain cancer types, indicating strong antiproliferative activity . The mechanism of action is believed to involve interactions with specific molecular targets involved in cancer pathways, potentially inhibiting key enzymes or receptors.

1.2 Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer potential, 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole has been investigated for its antimicrobial and anti-inflammatory activities. Studies suggest that compounds within the pyrido[2,3-b]indole class can exhibit broad-spectrum antimicrobial effects and may be useful in developing new therapeutic agents targeting infectious diseases.

Organic Synthesis Applications

2.1 Building Block for Complex Molecules
The compound serves as a valuable building block in organic synthesis due to its unique structural features. Its ability to undergo various substitution reactions makes it suitable for synthesizing more complex molecules with potential biological activities. The presence of the bromine atom facilitates nucleophilic substitution reactions, allowing for further functionalization of the compound.

2.2 Synthetic Routes
The synthesis of 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole typically involves multi-step reactions starting from readily available precursors. Common reagents include palladium catalysts for cross-coupling reactions and various nucleophiles for substitution reactions. The following table summarizes some synthetic routes:

Synthetic Route Key Reagents Conditions
Cross-couplingPalladium catalystsElevated temperatures
Nucleophilic substitutionNucleophilesMild conditions
Redox reactionsOxidizing/reducing agentsVaries depending on target

Biological Studies

3.1 Interaction Studies
Ongoing research focuses on understanding the interactions of 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole with various biological targets. Preliminary findings suggest that this compound may bind to enzymes or receptors involved in disease pathways, which could elucidate its mechanism of action in therapeutic contexts .

3.2 Structure-Activity Relationships (SAR)
Studies have also explored the structure-activity relationships of similar compounds to identify modifications that enhance biological activity. For example, derivatives with specific substituents have shown improved potency against cancer cell lines, indicating that systematic modifications can lead to more effective therapeutic agents .

Mechanism of Action

The exact mechanism of action of 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways . Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 6-Bromo-9H-pyrido[2,3-b]indole (CAS 26066-88-6)
  • Structure : Lacks the pyridin-2-yl group at position 9.
  • Properties : Molecular weight 247.09 g/mol (C₁₁H₇BrN₂), with hazard warnings for toxicity (H301), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • Key Difference : The absence of the pyridin-2-yl group reduces steric bulk and electronic conjugation compared to the target compound.
(b) 2-Amino-9H-pyrido[2,3-b]indole (AαC)
  • Structure: Amino group at position 2.
  • Properties: Found in grilled meats and tobacco smoke; carcinogenic via metabolic activation by cytochrome P4501A2 into hydroxylated derivatives (e.g., 3-HO-AαC and 6-HO-AαC) .
(c) 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC)
  • Structure : Methyl group at position 3.
  • Properties: Carcinogenic in mice; detected in grilled foods and cigarette smoke. Predicted molecular weight 197.24 g/mol (C₁₂H₁₁N₃) .
  • Key Difference : The bromine atom in the target compound increases molecular weight (~347 g/mol) and may enhance electrophilic reactivity, influencing DNA adduct formation.
(d) 9-(4-Phenyl-6-(3-(triphenylsilyl)phenyl)-1,3,5-triazin-2-yl)-9H-pyrido[2,3-b]indole
  • Structure : Triazine and triphenylsilyl substituents.
  • Properties : Used in organic electronics; HOMO/LUMO levels of -6.22 eV/-2.69 eV .
  • Key Difference : The pyridin-2-yl group in the target compound may offer tunable electronic properties for semiconductor applications.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole* C₁₆H₁₀BrN₃ ~347.07 Br (C6), pyridin-2-yl (C9) Predicted high electronegativity, potential semiconductor
6-Bromo-9H-pyrido[2,3-b]indole C₁₁H₇BrN₂ 247.09 Br (C6) Toxic, irritant
AαC C₁₁H₉N₃ 183.21 NH₂ (C2) Carcinogenic, metabolized to hydroxylated forms
MeAαC C₁₂H₁₁N₃ 197.24 CH₃ (C3), NH₂ (C2) Mutagenic, environmental carcinogen

*Estimated based on structural analogs.

Metabolic and Toxicological Profiles

  • AαC and MeAαC : Both require metabolic activation (N-hydroxylation) to form DNA-reactive species. AαC metabolism by P4501A2 is highly variable in humans, suggesting interindividual susceptibility .
  • Safety : Analog 6-Bromo-9H-pyrido[2,3-b]indole is classified as toxic (H301) and irritant (H315/H319/H335), indicating similar hazards for the target compound .

Biological Activity

6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula : C16H10BrN3
Molecular Weight : 324.17 g/mol
CAS Number : 1800071-10-6

The compound features a bromine atom at the 6th position and a pyridin-2-yl substituent at the 9th position of the pyrido[2,3-b]indole core. This unique structure contributes to its biological activity and makes it a valuable scaffold for drug development.

Biological Activities

Research indicates that 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole exhibits several promising biological activities:

  • Anticancer Activity :
    • Studies show that this compound has cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy. Specific investigations have demonstrated its ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 5 to 15 µM .
    • The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .
  • Antimicrobial Properties :
    • Preliminary studies suggest that 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole has antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus .
    • The compound's effectiveness against various pathogens highlights its potential as a therapeutic agent in treating infectious diseases.
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .

The synthesis of 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole typically involves multi-step reactions starting from readily available precursors. Common methods include palladium-catalyzed cross-coupling reactions, which facilitate the introduction of the pyridine ring .

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole, a comparison with structurally similar compounds is insightful:

Compound NameCAS NumberSimilarity Index
5-Bromo-9H-pyrido[2,3-b]indole934542-52-60.95
6-Bromo-9-(phenyl)-9H-pyrido[2,3-b]indole1185788530.84
9-Bromo-6H-indolo[2,3-b]quinoxaline57743-36-90.83

The presence of both bromine and the pyridine substituent distinguishes this compound from its analogs, potentially enhancing its biological activity compared to similar compounds lacking these features .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study published in Pharmaceutical Research demonstrated that derivatives of pyrido[2,3-b]indole exhibit significant antiproliferative activity against various cancer cell lines, supporting further exploration into their use as anticancer agents .
  • Antimicrobial Trials : Research presented at a recent microbiology conference indicated that derivatives similar to 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole showed enhanced antibacterial properties when modified with electron-withdrawing groups on the pyridine ring .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole, and how can reaction yields be improved?

  • Methodology : Pd-catalyzed amidation and cyclization are widely used for pyridoindole derivatives. For example, Pd(OAc)₂ with Xantphos as a ligand in toluene at 110°C under inert conditions achieves cyclization of precursors like bromopyridines and indole derivatives . Yield optimization involves controlling stoichiometry (e.g., 1.2 equivalents of pyridine derivatives), solvent purity, and inert atmosphere maintenance. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical .

Q. How can NMR and LCMS be utilized to confirm the structure of 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole?

  • Methodology :

  • ¹H NMR : Look for aromatic proton signals between δ 7.2–8.5 ppm, with splitting patterns indicating substituent positions. For example, pyridyl protons typically appear as doublets or triplets .
  • LCMS : A molecular ion peak at m/z 324.08 (C₁₆H₁₀BrN₃⁺) confirms the molecular weight. Fragmentation patterns (e.g., loss of Br or pyridyl groups) aid structural validation .
  • Challenge : Overlapping signals in crowded aromatic regions can be resolved using 2D NMR (COSY, HSQC) or deuterated solvents like DMSO-d₆ .

Q. What are the stability considerations for storing 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole?

  • Methodology : Store at −20°C in airtight, light-protected containers. Avoid exposure to oxidizers, as thermal decomposition (>200°C) may release toxic gases (e.g., HBr, NOₓ) . Purity checks via HPLC (≥98%) before storage ensure stability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of Pd catalysis in synthesizing pyridoindole derivatives?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps (e.g., oxidative addition of Pd to C-Br bonds) .
  • DFT Calculations : Model transition states to evaluate electronic effects of substituents (e.g., bromo vs. methyl groups) on cyclization efficiency .
  • Control Experiments : Test palladium-free conditions or alternative ligands (e.g., BINAP vs. Xantphos) to confirm catalytic necessity .

Q. How do structural modifications (e.g., bromo vs. methyl groups) affect the compound’s bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace the bromo group with methyl or methoxy groups and compare antitumor activity (e.g., IC₅₀ in hepatocellular carcinoma cells) .
  • Microtubule Depolymerization Assays : Use immunofluorescence to assess changes in microtubule stability, as seen with HAC-Y6 derivatives .
  • Data Interpretation : Correlate electron-withdrawing groups (e.g., Br) with enhanced binding to hydrophobic enzyme pockets .

Q. How to resolve contradictions in reported melting points or spectral data for pyridoindole derivatives?

  • Methodology :

  • Purity Analysis : Use DSC (Differential Scanning Calorimetry) to confirm melting points (e.g., 219–220°C for the parent compound) and detect polymorphs .
  • Interlab Validation : Cross-check NMR data with databases (e.g., NIST Chemistry WebBook) and ensure consistent solvent/reference standards .
  • Error Mitigation : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize batch variability .

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